6,7-Bis(2-methoxyethoxy)-4-quinazolinamine is a synthetic compound belonging to the class of quinazoline derivatives. Its chemical formula is , and it is recognized for its potential applications in medicinal chemistry, particularly as an inhibitor of the epidermal growth factor receptor (EGFR), which plays a significant role in various cancers, including lung cancer and glioblastoma multiforme . The compound is also known by other names, including 6,7-bis(2-methoxyethoxy)-4(3H)-quinazolinone and CP-380736 .
This compound can be sourced from chemical suppliers and is classified under heterocyclic compounds, specifically as a quinazoline derivative. Quinazolines are characterized by their bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of methoxyethoxy substituents enhances its solubility and biological activity .
The synthesis of 6,7-bis(2-methoxyethoxy)-4-quinazolinamine involves several steps that can vary in complexity. A notable method includes:
This multi-step synthesis highlights the intricate nature of producing quinazoline derivatives and the need for careful control over reaction conditions.
The molecular structure of 6,7-bis(2-methoxyethoxy)-4-quinazolinamine features:
The compound's structure includes two methoxyethoxy groups attached to the quinazoline core, which contribute to its solubility and biological activity.
6,7-Bis(2-methoxyethoxy)-4-quinazolinamine can participate in various chemical reactions:
These reactions demonstrate the compound's versatility in synthetic organic chemistry.
The primary mechanism of action for 6,7-bis(2-methoxyethoxy)-4-quinazolinamine involves inhibition of the epidermal growth factor receptor (EGFR). This receptor is a tyrosine kinase that activates several downstream signaling pathways critical for cell proliferation and survival. By inhibiting EGFR, this compound can effectively disrupt these pathways, leading to reduced tumor growth and proliferation in cancer cells . Its action is particularly relevant in treating hyperproliferative diseases such as cancer.
The physical and chemical properties of 6,7-bis(2-methoxyethoxy)-4-quinazolinamine include:
These properties suggest that the compound is relatively stable under normal conditions but may require specific handling due to its chemical reactivity.
The primary applications of 6,7-bis(2-methoxyethoxy)-4-quinazolinamine lie in scientific research and pharmaceutical development:
6,7-Bis(2-methoxyethoxy)-4-quinazolinamine represents a strategically substituted quinazoline derivative characterized by its bicyclic benzo[1,3]diazine core structure. According to IUPAC nomenclature, the parent compound is designated as 6,7-bis(2-methoxyethoxy)quinazolin-4-amine (C₁₄H₁₉N₃O₄), with a molecular weight of 293.32 g/mol [4]. The core quinazolinamine structure features a pyrimidine ring fused to a benzene ring, creating a planar heterocyclic system conducive to biomolecular interactions. The substitution pattern at positions 6 and 7 features ether-linked solubilizing groups (2-methoxyethoxy chains) that significantly influence the compound's physicochemical properties. These polar side chains enhance aqueous solubility while maintaining membrane permeability – a crucial pharmacokinetic balance for drug development [8].
Structural classification places this compound within the 4-aminofunctionalized quinazoline subclass, distinguished by the exocyclic amine at position 4 of the quinazoline ring. This amine functionality serves as a critical hydrogen-bond donor/acceptor site for target engagement. The 6,7-bis(2-methoxyethoxy) substitution pattern represents a molecular optimization observed in several clinically established kinase inhibitors, where these alkoxy chains occupy specific hydrophobic pockets in the ATP-binding cleft of target kinases [3] [6]. The molecular symmetry of the 6,7-disubstitution contributes to optimal spatial orientation for target binding, while the terminal methoxy groups provide steric and electronic modulation.
Table 1: Structural Features and Nomenclature of Key Quinazoline Derivatives
Compound Name | IUPAC Name | Substituents | Molecular Formula |
---|---|---|---|
6,7-Bis(2-methoxyethoxy)-4-quinazolinamine | 6,7-Bis(2-methoxyethoxy)quinazolin-4-amine | 6,7-di(2-methoxyethoxy), 4-NH₂ | C₁₄H₁₉N₃O₄ |
Erlotinib | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | 6,7-di(2-methoxyethoxy), 4-N-(3-ethynylphenyl) | C₂₂H₂₃N₃O₄ |
6,7-Bis(2-methoxyethoxy)-N-(3-vinylphenyl)quinazolin-4-amine | N-(3-ethenylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | 6,7-di(2-methoxyethoxy), 4-N-(3-vinylphenyl) | C₂₂H₂₅N₃O₄ |
Erlotinib impurity E | 6,7-Bis(2-methoxyethoxy)quinazolin-4(3H)-one | 6,7-di(2-methoxyethoxy), 4-oxo | C₁₄H₁₈N₂O₅ |
The pharmacological journey of 6,7-bis(2-methoxyethoxy)-4-quinazolinamine derivatives began with the discovery of the natural quinazolinone alkaloids exhibiting biological activity. Initial research focused on simpler quinazolinone structures isolated from medicinal plants, such as the antimalarial compound febrifugine from Dichroa febrifuga [9]. The systematic exploration of quinazoline chemistry accelerated following Niementowski's pioneering synthesis in the early 20th century, which established practical routes to the quinazolinone core through condensation of anthranilic acid derivatives with amides or nitriles [5] [9].
The specific 6,7-bis(2-methoxyethoxy) substitution pattern emerged as a strategic modification during structure-activity relationship (SAR) studies of tyrosine kinase inhibitors in the 1990s. Researchers discovered that the symmetrical ether substituents significantly enhanced potency against the epidermal growth factor receptor (EGFR) while improving drug-like properties compared to earlier analogs [3] [8]. This discovery coincided with advances in convergent synthetic methodologies that enabled efficient production of this structurally complex scaffold. A pivotal development occurred when scientists replaced the traditional linear synthesis starting from ethyl-3,4-dihydroxy benzoate with a more efficient convergent approach using 3,4-dihydroxybenzaldehyde as the starting material, significantly improving yields from 30-40% to 50-60% [6].
Table 2: Historical Milestones in Quinazolinamine Development
Time Period | Development | Significance |
---|---|---|
1869 | First quinazolinone synthesis reported | Established fundamental synthetic routes to the quinazoline core |
Early 1900s | Niementowski quinazolinone synthesis developed | Provided reliable method for quinazolin-4(3H)-one derivatives |
1948 | Isolation of febrifugine | Demonstrated biological potential of natural quinazoline alkaloids |
1990s | 6,7-Bis(alkoxy) substitution optimization | Identified optimal solubilizing groups for kinase inhibition |
2000s | Erlotinib FDA approval (2004) | Validated 6,7-bis(2-methoxyethoxy)quinazolinamine scaffold clinically |
2010s | Microwave-assisted synthesis developments | Improved efficiency of quinazolinamine derivatization |
6,7-Bis(2-methoxyethoxy)-4-quinazolinamine derivatives represent a cornerstone in the molecularly targeted cancer therapy paradigm, specifically as tyrosine kinase inhibitors (TKIs) that disrupt aberrant signaling in malignant cells. These compounds achieve high selectivity by exploiting subtle differences in the ATP-binding pockets of disease-relevant kinases compared to their normal counterparts [2] [3]. The scaffold serves as the pharmacophoric core of erlotinib (Tarceva®), an FDA-approved drug for non-small cell lung cancer (NSCLC) and pancreatic cancer that functions as a potent EGFR inhibitor [3]. Erlotinib's mechanism involves competitive inhibition at the ATP-binding site of EGFR tyrosine kinase, thereby blocking the autophosphorylation events that drive oncogenic signaling cascades in malignant cells [3].
The structural versatility of the 4-quinazolinamine core enables rational drug design approaches for addressing kinase resistance mutations. Modifications at the 4-position amine, particularly with aryl substituents containing terminal alkynes or vinyl groups, yield derivatives with distinct selectivity profiles against clinically relevant EGFR mutants such as T790M and L858R [2] [6]. For instance, replacement of the 3-ethynylphenyl group in erlotinib with a 3-vinylphenyl moiety produced analogs with altered inhibition kinetics against resistant EGFR variants [6]. These structural modifications maintain the critical hydrogen bonding interactions with Met793 in the kinase hinge region while optimizing hydrophobic interactions with adjacent residues.
Beyond EGFR inhibition, the 6,7-bis(2-methoxyethoxy)quinazolinamine scaffold demonstrates polypharmacological potential against multiple cancer targets. Molecular docking studies indicate affinity for VEGFR-2, HER2, and PDGFR kinases, suggesting utility in multi-targeted inhibition approaches [2] [9]. The compound's role extends to combination therapy regimens where it enhances the efficacy of conventional chemotherapeutic agents through synergistic pathway inhibition, particularly in tumors with dysregulated growth factor signaling [3].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2